![molecular formula C19H18FNO2 B2643651 N-(1-(benzofuran-2-yl)propan-2-yl)-2-(4-fluorophenyl)acetamide CAS No. 2034304-55-5](/img/structure/B2643651.png)
N-(1-(benzofuran-2-yl)propan-2-yl)-2-(4-fluorophenyl)acetamide
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Description
N-(1-(benzofuran-2-yl)propan-2-yl)-2-(4-fluorophenyl)acetamide, also known as 2-(4-fluorophenyl)-N-(1-(benzofuran-2-yl)propan-2-yl)acetamide or F-Phenibut, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications.
Scientific Research Applications
- Application : Benzofuran derivatives, including our compound of interest, have demonstrated antimicrobial potential. Researchers have explored their activity against various pathogens, making them promising candidates for combating infectious diseases .
- Application : Compounds like psoralen, 8-methoxypsoralen, and angelicin (which share structural features with our compound) have been employed in skin disease management, including cancer and psoriasis treatment .
- Application : Researchers can explore the substitution patterns around the benzofuran nucleus to optimize antimicrobial efficacy. Our compound serves as a valuable scaffold for SAR studies .
- Application : By synthesizing derivatives related to isoindoloquinolines, our compound contributes to this family of molecules. These derivatives may have applications beyond antimicrobial activity .
- Application : Researchers have employed microwave-assisted synthesis to obtain benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds. These derivatives were evaluated for anticancer activity against human ovarian cancer cells .
- Application : The unique structural features of benzofuran make it an attractive pharmacophore for designing antimicrobial agents. Researchers can explore its interactions with clinically approved targets .
Antimicrobial Activity
Skin Disease Treatment
Structure-Activity Relationships (SAR) Studies
Isoindoloquinoline Derivatives
Microwave-Assisted Synthesis (MWI)
Pharmacophore Design
properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO2/c1-13(10-17-12-15-4-2-3-5-18(15)23-17)21-19(22)11-14-6-8-16(20)9-7-14/h2-9,12-13H,10-11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOPPHPUICAJOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(benzofuran-2-yl)propan-2-yl)-2-(4-fluorophenyl)acetamide |
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